rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
Overview
Description
rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The azabicyclo[4.1.0]heptane core is a rigid structure that imparts specific stereochemical properties to the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[410]heptane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of a suitable precursor to form the azabicyclo[41The reaction conditions often require the use of strong bases or acids, as well as specific catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different stereochemical outcomes.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological targets in specific ways, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: Its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or as modulators of biological pathways.
Mechanism of Action
The mechanism of action of rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The Boc protecting group can be selectively removed to expose reactive sites on the molecule, enabling further interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
rac-(1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid: This compound shares a similar bicyclic core but lacks the Boc protecting group, leading to different reactivity and applications.
rac-(1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate: Another related compound with variations in the functional groups attached to the bicyclic core, resulting in distinct chemical and biological properties.
Uniqueness
The presence of the Boc protecting group in rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid provides unique advantages in synthetic chemistry, allowing for selective reactions and protecting sensitive amine functionalities during complex synthetic sequences. This makes it a valuable tool in the development of new pharmaceuticals and other biologically active compounds .
Properties
IUPAC Name |
(1R,6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVVYXLGIYZXKV-ZQTLJVIJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307711-49-3 | |
Record name | rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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